molecular formula C19H16FNO5S B2945710 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one CAS No. 1798414-89-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2945710
CAS No.: 1798414-89-7
M. Wt: 389.4
InChI Key: JJVNHYPORBAAPY-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one, known in research settings as inhibitor S1, is a strategically designed small molecule that acts as a potent and selective antagonist of Bcl-2 (B-cell lymphoma 2). This compound functions by binding to the hydrophobic groove of the Bcl-2 protein, displacing pro-apoptotic proteins like Bax and Bak to restore apoptosis in malignant cells . Its primary research value lies in its application as a chemical probe to dissect the intrinsic apoptotic pathway and investigate mechanisms of chemoresistance in various cancers. Researchers utilize this inhibitor to study hematological malignancies and solid tumors where Bcl-2 overexpression is a known driver of tumor survival and resistance to conventional therapies. The (E)-configured acrylamide group is critical for its high-affinity binding, making it a valuable tool for exploring synergistic effects in combination with other anticancer agents and for validating Bcl-2 as a therapeutic target in preclinical models. This compound is for research use only and is instrumental in advancing our understanding of cell death signaling networks.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5S/c20-14-3-5-15(6-4-14)27(23,24)16-10-21(11-16)19(22)8-2-13-1-7-17-18(9-13)26-12-25-17/h1-9,16H,10-12H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNHYPORBAAPY-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound exhibits biological activity primarily through its interactions with various molecular targets. Its structure suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group is known to enhance the compound's binding affinity to target proteins, while the benzo[d][1,3]dioxole moiety may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)10Inhibition of proliferation

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promising anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 15 µM for MCF-7 cells, suggesting potential for breast cancer treatment .
  • Anti-inflammatory Effects : Research conducted by Becerra et al. demonstrated that the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the sulfonyl group could enhance the biological activity of similar compounds, leading to more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogous chalcone derivatives, focusing on structural features, intermolecular interactions, and spectroscopic properties.

Structural Analogues with Benzo[d][1,3]dioxole Moieties

Several chalcones share the benzo[d][1,3]dioxole core but differ in substituents on the enone system:

Compound Name Key Substituents Structural Features Reference
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Lacks sulfonylazetidine; exhibits strong C–H···O interactions in crystal packing
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-Bromophenyl Bromine introduces steric bulk; halogen bonding potential
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one 2-Aminophenyl Amino group enables N–H···O hydrogen bonds; enhances solubility
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Aliphatic chain Non-aromatic substituent reduces π-conjugation; hydrophobic interactions dominate

Key Observations :

  • The sulfonylazetidine group in the target compound distinguishes it from simpler aryl-substituted analogues. This group may enhance dipole-dipole interactions and act as a hydrogen-bond acceptor via the sulfonyl oxygen atoms .
  • Halogenated derivatives (e.g., bromo, fluoro) exhibit distinct electronic effects: fluorine increases electronegativity, while bromine contributes to heavier atom interactions in crystallography .
Intermolecular Interactions and Crystal Packing

Hydrogen-bonding patterns and π-π stacking are critical for understanding chalcone crystallography. Comparative data for selected compounds:

Compound Intermolecular Interactions (D–H···A) Bond Lengths (Å) Crystal Packing Motif Reference
Target Compound (hypothesized) C–H···O (sulfonyl), N–H···O (azetidine) ~2.6–3.2 Layered structure with slipped π-stacks N/A
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one N–H···O (2.03 Å), C–H···O (2.38 Å) 2.03–2.38 Anti-parallel chains along c-axis
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one C–H···O (2.52 Å), Br···π (3.45 Å) 2.52–3.45 Halogen-mediated herringbone arrangement
(E)-1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one N–H···O (1.94 Å), C–H···O (2.60 Å) 1.94–2.60 3D network via bifurcated hydrogen bonds

Key Observations :

  • Amino-substituted chalcones (e.g., ) exhibit robust N–H···O networks, which could be replicated if the azetidine nitrogen participates in hydrogen bonding.
Spectroscopic and Electronic Properties

UV-Vis and NMR data highlight electronic differences among analogues:

Compound UV-Vis λ_max (nm) $^1$H NMR (δ, ppm, key signals) Reference
Target Compound (hypothesized) ~350–370 δ 7.75 (d, J = 15.7 Hz, enone CH), 7.6–7.5 (sulfonyl aryl)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one 345 δ 7.72 (d, J = 15.6 Hz), 7.58–7.52 (m, fluorophenyl)
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one 365 δ 8.42 (s, nitroaryl), 7.85 (d, J = 15.5 Hz)
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one 330 δ 6.80 (s, aminophenyl), 7.65 (d, J = 15.6 Hz)

Key Observations :

  • The sulfonyl group in the target compound may redshift the UV-Vis absorption due to increased electron-withdrawing effects compared to halogen or nitro substituents .
  • $^1$H NMR signals for the enone proton (δ ~7.6–7.8 ppm) are consistent across analogues, confirming the conserved chalcone backbone .

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